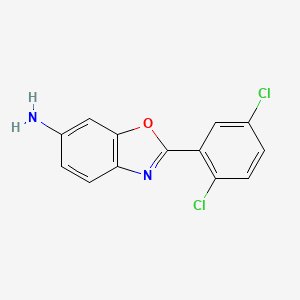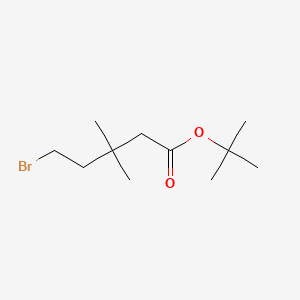
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C6H8F4O3. This compound is characterized by the presence of four fluorine atoms attached to a cyclobutane ring, along with a hydroxymethyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutene with a fluorinating agent such as tetrafluoromethane (CF4) under high pressure and temperature conditions. The resulting tetrafluorocyclobutane is then subjected to hydroxymethylation and carboxylation reactions to introduce the hydroxymethyl and carboxylic acid groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,2,3,3-Tetrafluorocyclobutane-1,1-dicarboxylic acid.
Reduction: Formation of 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
科学研究应用
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is largely dependent on its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxymethyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid
- 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1,1-dicarboxylic acid
- 2,2,3,3-Tetrafluoro-1-(methyl)cyclobutane-1-carboxylic acid
Uniqueness
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the same cyclobutane ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C6H6F4O3 |
|---|---|
分子量 |
202.10 g/mol |
IUPAC 名称 |
2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F4O3/c7-5(8)1-4(2-11,3(12)13)6(5,9)10/h11H,1-2H2,(H,12,13) |
InChI 键 |
DUIUILJEGFZFSL-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C1(F)F)(F)F)(CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




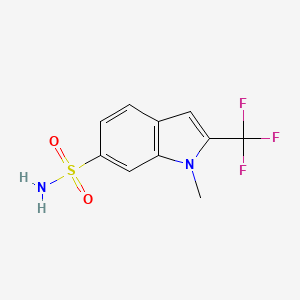

dimethylsilane](/img/structure/B13453156.png)
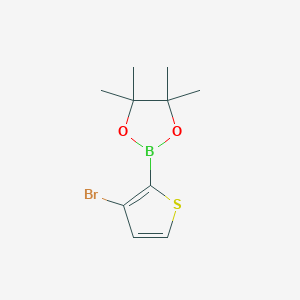
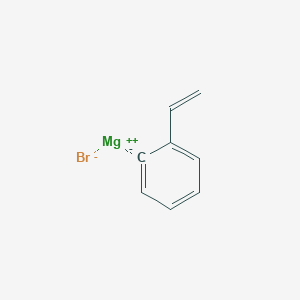
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
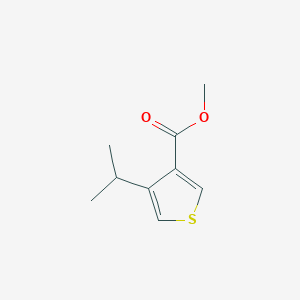

![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
